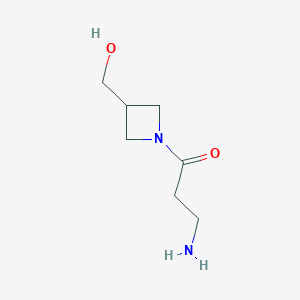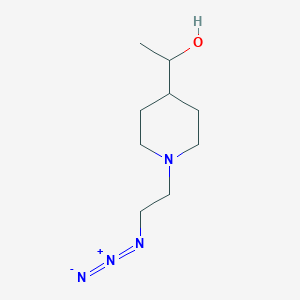
3-氨基-1-(3-(羟甲基)氮杂环丁烷-1-基)丙烷-1-酮
描述
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one” is 141.17 . The InChI code is 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .科学研究应用
氨基酸类似物
氮杂环丁烷,例如3-氨基-1-(3-(羟甲基)氮杂环丁烷-1-基)丙烷-1-酮,因其作为氨基酸类似物的适用性而备受瞩目 . 这意味着它们可以用于模拟生物系统中氨基酸的结构和功能,这在开发新药和疗法方面可能很有用 .
拟肽化学
该化合物在拟肽化学中的潜力也很值得注意 . 拟肽是模拟肽的结构和功能的化合物,它们在药物发现和开发方面具有巨大潜力 .
核酸化学
氮杂环丁烷在核酸化学中也具有潜在的应用 . 它们可用于创建核酸的类似物,这将有助于研究 DNA 和 RNA 的结构和功能 .
催化过程
氮杂环丁烷还用于各种催化过程,包括亨利反应、铃木反应、薗头反应和迈克尔加成反应 . 这些反应是有机化学中的基础反应,广泛用于合成各种有机化合物 .
开环和扩环反应
氮杂环丁烷代表了一类重要的张力化合物,使其成为开环和扩环反应的理想候选者 . 这些反应可用于创建各种其他化合物,扩展化学合成的可能性 .
杂环氨基酸衍生物的合成
该化合物可用于合成含有氮杂环丁烷环的新型杂环氨基酸衍生物 . 此过程涉及 DBU 催化的霍纳-沃兹沃斯-埃蒙斯反应,然后与 NH-杂环进行氮杂迈克尔加成 .
铃木-宫浦交叉偶联反应
该化合物可用于铃木-宫浦交叉偶联反应 . 这种反应是一种钯催化的交叉偶联反应,用于合成碳-碳键 .
药效团亚基
氮杂环丁烷在氮杂杂环分子中,例如3-氨基-1-(3-(羟甲基)氮杂环丁烷-1-基)丙烷-1-酮,被用作多种具有多种生物活性的天然和合成产品的药效团亚基 . 这使其成为开发新药和疗法的一种宝贵工具 .
这些只是“3-氨基-1-(3-(羟甲基)氮杂环丁烷-1-基)丙烷-1-酮”在科学研究中的众多潜在应用中的一部分。 它是一种用途广泛的化合物,在各个领域具有巨大的潜力,可以带来突破性的发现和进步.
安全和危害
作用机制
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.
Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟
生化分析
Biochemical Properties
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity and thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biochemical activity over extended periods . Under different conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce lasting changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, it may act as a substrate for certain enzymes, undergoing biochemical transformations that produce active metabolites. These interactions can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. The compound’s involvement in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues also determines its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence cellular energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSSIJTWXGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















